Subnanomolar hCA IX Inhibition vs. N9-(4-Aminophenyl)-β-Carboline Parent Scaffold
The compound demonstrates a Ki of 0.57 nM against recombinant human carbonic anhydrase IX (hCA IX) [1]. This represents an improvement of more than four orders of magnitude compared to closely related N9-aryl-β-carboline derivatives lacking the O-acetyl hydroxylamine, such as the analogue with a simple N9-(4-aminophenyl) group, for which the Ki against hCA IX is >100,000 nM (i.e., essentially inactive) [2]. The presence of the -ONHAc moiety on the N9-phenyl ring is therefore a critical pharmacophoric requirement for subnanomolar CA IX engagement within this scaffold series.
| Evidence Dimension | Inhibitory Potency against Recombinant Human Carbonic Anhydrase IX (hCA IX) |
|---|---|
| Target Compound Data | Ki = 0.57 nM |
| Comparator Or Baseline | N-(4-(9H-Pyrido[3,4-b]indol-9-yl)phenyl)-amine derivative (CHEMBL4441863): Ki > 1.00E+5 nM |
| Quantified Difference | >175,000-fold greater potency for 500786-01-6 |
| Conditions | Stopped-flow CO2 hydration assay; recombinant human CA IX; preincubation 15 min; phenol red indicator [1][2] |
Why This Matters
This defines the acetoxyamino functionality as the key potency determinant for CA IX, which means procurement of the precise compound is mandatory for reproducing subnanomolar activity in tumor-relevant CA inhibition assays.
- [1] BindingDB. (2018). BindingDB Entry BDBM50341402 (CHEMBL4167173): Ki data against human carbonic anhydrase IX. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50341402 View Source
- [2] BindingDB. (2018). BindingDB Entry BDBM50517108 (CHEMBL4441863): Ki data against human carbonic anhydrase IX. Retrieved from https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50517108 View Source
